

Introduction: The Structural Imperative of 3-(4-Chlorophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)piperidine

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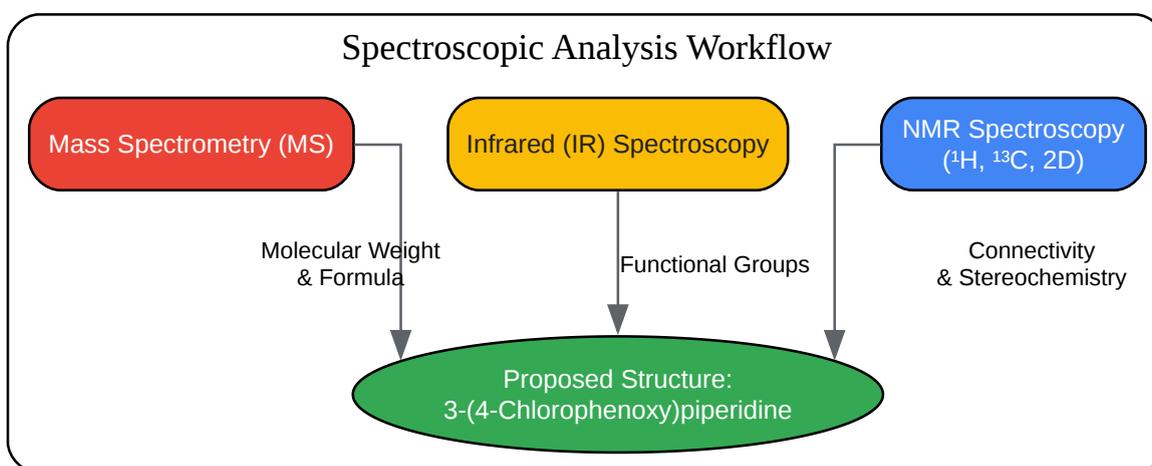
3-(4-Chlorophenoxy)piperidine is a molecule of significant interest within contemporary drug discovery and development programs. As a substituted piperidine, it belongs to a class of heterocyclic compounds renowned for their prevalence in pharmaceuticals and biologically active molecules.^[1] The piperidine scaffold is a key pharmacophore, and its substitution with an aryloxy group, specifically a chlorophenoxy moiety, creates a molecule with potential applications in various therapeutic areas. The precise arrangement of these functional groups dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

Therefore, unambiguous structural confirmation and purity assessment are not mere procedural formalities; they are the bedrock of reliable and reproducible research. This technical guide provides a comprehensive analysis of **3-(4-Chlorophenoxy)piperidine** using a multi-pronged spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a simple recitation of values to explain the causal links between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to leverage these powerful analytical techniques for structural elucidation.

Integrated Spectroscopic Workflow

The definitive characterization of a molecule like **3-(4-Chlorophenoxy)piperidine** relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each

technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity and stereochemistry.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry serves as the initial and most fundamental analytical step, providing the molecular weight of the compound and, by extension, its molecular formula. For a molecule like **3-(4-Chlorophenoxy)piperidine**, which contains nitrogen and chlorine, the isotopic pattern is also highly informative.

Expected High-Resolution Mass Spectrum (HRMS)

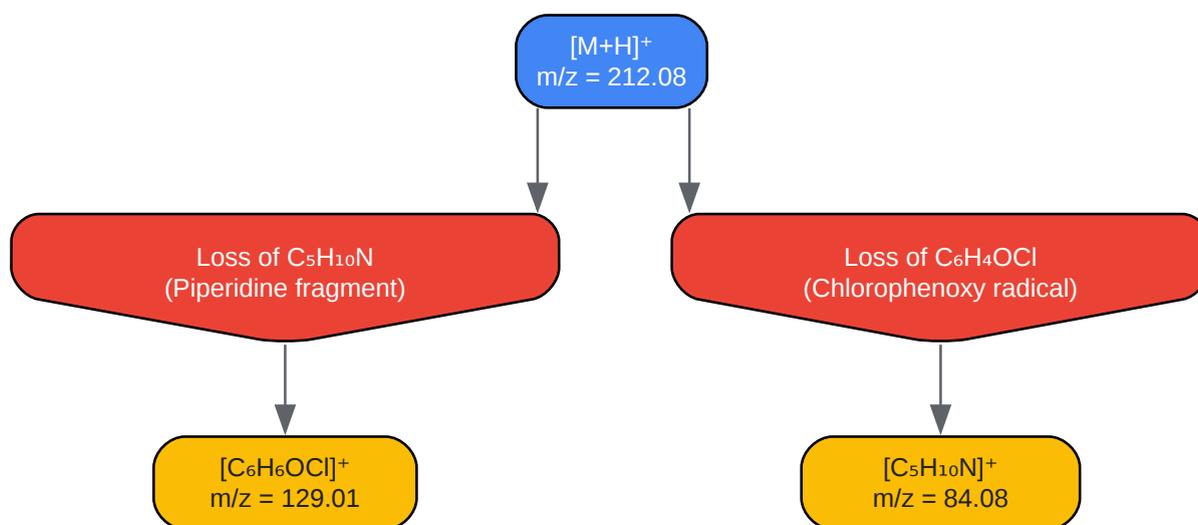
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, $[M+H]^+$.

- Molecular Formula: $C_{11}H_{14}ClNO$
- Monoisotopic Mass: 211.07639 Da^[2]

- Expected $[M+H]^+$ (Monoisotopic): 212.08367 Da for $C_{11}H_{15}ClNO^+[3]$
- Isotopic Pattern: A crucial confirmatory feature will be the presence of an $[M+H+2]^+$ peak at approximately one-third the intensity of the $[M+H]^+$ peak, which is characteristic of the natural abundance of the ^{37}Cl isotope relative to the ^{35}Cl isotope.

Proposed ESI-MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ precursor ion provides invaluable structural information. The fragmentation of piperidine derivatives is well-documented and typically involves cleavages of the piperidine ring and its substituents.[4][5] For **3-(4-Chlorophenoxy)piperidine**, fragmentation is likely initiated at the protonated nitrogen atom, leading to characteristic neutral losses and fragment ions.



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Caption: Proposed ESI-MS fragmentation of protonated **3-(4-Chlorophenoxy)piperidine**.

Table 1: Predicted Mass Spectrometry Data

m/z (Da)	Ion	Description
212.0837	[M+H] ⁺	Protonated molecule (³⁵ Cl isotope)
214.0807	[M+H+2] ⁺	Protonated molecule (³⁷ Cl isotope)
129.0102	[C ₆ H ₅ OCl+H] ⁺	Protonated 4-chlorophenol fragment

| 84.0813 | [C₅H₁₀N]⁺ | Iminium ion from piperidine ring cleavage^[6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum of **3-(4-Chlorophenoxy)piperidine** is expected to show characteristic absorption bands corresponding to the N-H of the secondary amine, the C-O of the aryl ether, the aromatic ring, and the aliphatic C-H bonds of the piperidine ring.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Appearance
3350–3310	Secondary Amine (N-H)	Stretch	Weak to medium, sharp[7]
3100–3000	Aromatic C-H	Stretch	Medium to weak, sharp
3000–2850	Aliphatic C-H (sp ³)	Stretch	Strong, multiple sharp peaks[8]
~1600, ~1500	Aromatic C=C	Stretch	Medium, sharp peaks
1250–1200	Aryl Ether (Ar-O)	Asymmetric Stretch	Strong, characteristic
1250–1020	Aliphatic Amine (C-N)	Stretch	Medium to weak[9]
910–665	Secondary Amine (N-H)	Out-of-plane bend (wag)	Strong, broad[7]
~830	Aromatic C-H	Out-of-plane bend	Strong (indicative of 1,4-disubstitution)

| ~750 | C-Cl | Stretch | Medium to strong |

The absence of a strong, broad peak around 3300 cm⁻¹ rules out the presence of hydroxyl (O-H) groups, while the absence of a strong peak around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group.[10] The combination of a sharp N-H stretch, a strong aryl-ether C-O stretch, and peaks confirming the 1,4-disubstituted aromatic ring provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each proton and carbon atom. For **3-(4-Chlorophenoxy)piperidine**, we will analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will confirm the number of different proton environments and their neighboring protons through spin-spin coupling.

- Aromatic Region (~6.8-7.3 ppm): The 1,4-disubstituted chlorophenyl group is expected to produce a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the ether oxygen (H-8, H-12) will be upfield compared to the protons ortho to the chlorine atom (H-9, H-11) due to the oxygen's electron-donating resonance effect.
- Piperidine Ring Protons (~1.5-4.5 ppm): The signals from the piperidine ring protons will be more complex due to conformational flexibility and diastereotopicity.[\[11\]](#)
 - H-3 (~4.2-4.5 ppm): This methine proton, directly attached to the electron-withdrawing phenoxy group, will be the most downfield of the piperidine protons. It will likely appear as a multiplet.
 - H-2, H-6 (Axial/Equatorial) (~2.6-3.2 ppm): These protons adjacent to the nitrogen will show complex splitting patterns.
 - H-4, H-5 (Axial/Equatorial) (~1.5-2.2 ppm): These methylene protons will be the most upfield.
- Amine Proton (N-H): The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It is typically found between 1.0-3.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-9, H-11	~7.25	d	~9.0	2H
H-8, H-12	~6.85	d	~9.0	2H
H-3	~4.30	m	-	1H
H-2eq, H-6eq	~3.15	m	-	2H
H-2ax, H-6ax	~2.70	m	-	2H
H-5eq	~2.05	m	-	1H
H-4eq	~1.85	m	-	1H
N-H	~1.80	br s	-	1H
H-5ax	~1.70	m	-	1H

| H-4ax | ~1.60 | m | - | 1H |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework. Due to symmetry, we expect 9 distinct signals.

- Aromatic Carbons (~115-160 ppm): Four signals are expected for the chlorophenyl group. The carbon attached to the oxygen (C-7) will be the most downfield, followed by the carbon attached to the chlorine (C-10).
- Piperidine Carbons (~25-75 ppm): Five signals are expected. The carbon bearing the phenoxy group (C-3) will be the most downfield in this region (~70-75 ppm). The carbons adjacent to the nitrogen (C-2, C-6) will appear around 45-50 ppm, while the remaining carbons (C-4, C-5) will be the most upfield (~25-35 ppm).^[12]

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Assignment	Predicted δ (ppm)
C-7 (Ar-O)	~156.5
C-10 (Ar-Cl)	~129.5
C-9, C-11	~129.0
C-8, C-12	~116.0
C-3 (CH-O)	~72.0
C-2	~49.5
C-6	~45.0
C-5	~30.0

| C-4 | ~24.5 |

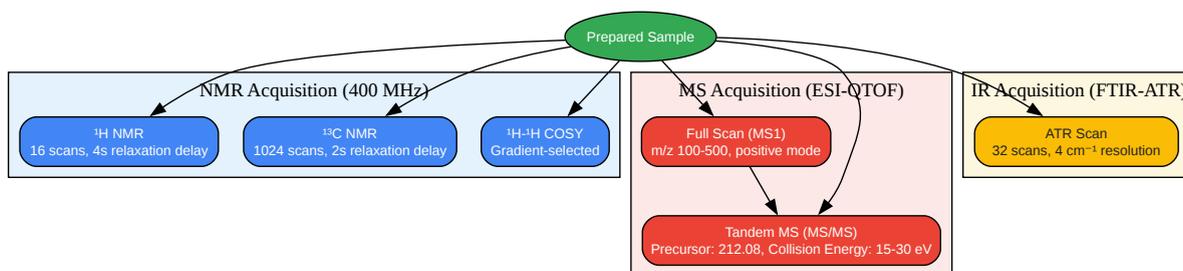
Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

- NMR Spectroscopy: Dissolve approximately 5-10 mg of **3-(4-Chlorophenoxy)piperidine** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry (ESI): Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to a final concentration of ~10 $\mu\text{g/mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- IR Spectroscopy (ATR): Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

Data Acquisition



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Caption: Standard data acquisition parameters for spectroscopic analysis.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of **3-(4-Chlorophenoxy)piperidine**. MS establishes the correct molecular formula, $C_{11}H_{14}ClNO$. IR spectroscopy confirms the presence of the key functional groups: a secondary amine, an aryl ether, and a 1,4-disubstituted aromatic ring, while confirming the absence of other functionalities. Finally, 1H and ^{13}C NMR provide a detailed map of the atomic connectivity, confirming the specific 3-substituted piperidine isomer and the para-position of the chlorine on the phenoxy ring. This integrated analytical approach is indispensable in modern chemical research, ensuring the foundational integrity of all subsequent biological and medicinal chemistry studies.

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